molecular formula C12H11N7 B1666023 Ampyrimine CAS No. 5587-93-9

Ampyrimine

Cat. No. B1666023
CAS RN: 5587-93-9
M. Wt: 253.26 g/mol
InChI Key: KTPVSQNBBGUGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ampyrimine is a diuretic agent.

Scientific Research Applications

Self-assembly in Nonpolar Solvents

A study by Rospenk and Koll (2007) explored the self-assembly of 2-aminopyrimidines, including compounds related to Ampyrimine, in low polar solvents. This research contributes to understanding the molecular interactions and assembly processes of pyrimidine derivatives in nonpolar environments, which can have implications for materials science and nanotechnology applications Rospenk and Koll, 2007.

Antimicrobial Activity

A study by Huan et al. (2020) discussed the classification and application of antimicrobial peptides (AMPs), where derivatives of pyrimidine (potentially including compounds similar to Ampyrimine) exhibit a range of inhibitory effects against bacteria, fungi, parasites, and viruses. This research underscores the potential application of Ampyrimine derivatives in developing new antimicrobial agents Huan et al., 2020.

Metal Corrosion Inhibition

Yadav et al. (2015) investigated new pyrimidine derivatives as organic inhibitors against the corrosion of mild steel in acidic medium. Such research suggests that Ampyrimine or its derivatives might have applications in protecting metals from corrosion, which is significant for industrial and engineering fields Yadav et al., 2015.

Cell Growth and Protein Production

Carvalhal et al. (2003) examined the use of nucleotides, nucleosides, and bases, including pyrimidine derivatives, to arrest cell growth. This can be crucial for consistent production of biopharmaceuticals and has implications in biotechnology and pharmaceutical manufacturing Carvalhal et al., 2003.

Exploration of Sequence Space for Antimicrobial Peptides

Yoshida et al. (2018) presented a methodology for optimizing the efficacy of antimicrobial peptides using an artificial evolutionary workflow. This includes the exploration of sequence and structural space, which can be relevant for the design and discovery of new drugs, including those based on pyrimidine structures like Ampyrimine Yoshida et al., 2018.

properties

CAS RN

5587-93-9

Product Name

Ampyrimine

Molecular Formula

C12H11N7

Molecular Weight

253.26 g/mol

IUPAC Name

5-phenylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

InChI

InChI=1S/C12H11N7/c13-9-7-8(6-4-2-1-3-5-6)16-11(14)18-10(7)19-12(15)17-9/h1-5H,(H6,13,14,15,16,17,18,19)

InChI Key

KTPVSQNBBGUGAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=NC(=NC3=NC(=N2)N)N)N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC(=NC3=NC(=N2)N)N)N

Appearance

Solid powder

Other CAS RN

5587-93-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ampyrimine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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